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molecular formula C10H13NO3 B8652292 2-Nitro-1-phenylbutan-1-ol CAS No. 7248-39-7

2-Nitro-1-phenylbutan-1-ol

Cat. No. B8652292
M. Wt: 195.21 g/mol
InChI Key: DEIWOGBITNROQQ-UHFFFAOYSA-N
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Patent
US04933505

Procedure details

To a solution of nitropropane (0.45 g, 0.005 moles) in dichloromethane (25 mL) at 0° C. was added triethylamine (0.67 mL, 0.005 moles) followed by ethyl aluminum dichloride (1.0 M in hexane, 5 mL, 0.005 moles). After 15 minutes benzaldehyde (0.5 mL 0.005 moles) was added and the solution allowed to warm to room temperature. After a further 3 hours the reaction was cooled in ice to a temperature of 5° C. and quenched with pH 7.0 phosphate buffer. The organic layer was separated, dried and evaporated in vacuo. Flash column chromatography [SiO2, 6:1 hexane, Et2O] gave 1-phenyl-2-nitro-1-butanol (0.28 g, 29%) Erythro:threo ratio 1:1.6.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH3:6])([O-:3])=[O:2].C(N(CC)CC)C.[Cl-].[Cl-].C([Al+2])C.[CH:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>ClCCl>[C:20]1([CH:19]([OH:26])[CH:4]([N+:1]([O-:3])=[O:2])[CH2:5][CH3:6])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
[N+](=O)([O-])CCC
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[Cl-].C(C)[Al+2]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 3 hours the reaction was cooled in ice to a temperature of 5° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with pH 7.0 phosphate buffer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(CC)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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